Cas no 953922-55-9 (N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}propane-1-sulfonamide)

N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}propane-1-sulfonamide structure
953922-55-9 structure
Product Name:N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}propane-1-sulfonamide
CAS No:953922-55-9
MF:C13H17N3O4S
MW:311.356781721115
CID:5840224
PubChem ID:16905568
Update Time:2025-07-14

N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}propane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-Propanesulfonamide, N-[2-[3-(2-furanyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-
    • 953922-55-9
    • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide
    • F2341-0003
    • AKOS024642029
    • N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]propane-1-sulfonamide
    • N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propane-1-sulfonamide
    • N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}propane-1-sulfonamide
    • Inchi: 1S/C13H17N3O4S/c1-2-10-21(18,19)14-7-8-16-13(17)6-5-11(15-16)12-4-3-9-20-12/h3-6,9,14H,2,7-8,10H2,1H3
    • InChI Key: JYBGFMWOYXELBC-UHFFFAOYSA-N
    • SMILES: C(S(NCCN1N=C(C2=CC=CO2)C=CC1=O)(=O)=O)CC

Computed Properties

  • Exact Mass: 311.09397721g/mol
  • Monoisotopic Mass: 311.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 476.3±55.0 °C(Predicted)
  • pka: 10.62±0.40(Predicted)

N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}propane-1-sulfonamide Pricemore >>

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Additional information on N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}propane-1-sulfonamide

Introduction to N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}propane-1-sulfonamide (CAS No. 953922-55-9)

N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}propane-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 953922-55-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a furan moiety and a sulfonamide group, contribute to its unique chemical properties and biological interactions.

The furan ring in N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}propane-1-sulfonamide is a key pharmacophore that has been extensively studied for its role in modulating various biological pathways. Furan derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties. The incorporation of the furan moiety into the pyridazine backbone enhances the compound's ability to interact with biological targets, making it a promising candidate for further development in drug discovery.

The sulfonamide group is another critical feature of this compound, which is widely recognized for its role in enhancing binding affinity and metabolic stability. Sulfonamides are a class of heterocyclic compounds that have been used in numerous pharmaceuticals due to their ability to form stable hydrogen bonds with biological targets. In N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}propane-1-sulfonamide, the sulfonamide group is positioned strategically to interact with enzymes and receptors, potentially leading to novel therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yethel}propane 1-sulfonamide (CAS No. 953922 55 9) and biological targets. These studies have highlighted the compound's potential as an inhibitor of various enzymes involved in metabolic pathways and signal transduction. The precise arrangement of atoms in this molecule allows it to bind effectively to target proteins, modulating their activity and potentially reversing pathological conditions.

In vitro studies have demonstrated that N-{2 3 (furan 2 yl) 6 oxo 1 6 dihydropyridazin 1 ylethyl} propane 1 sulfonamide (CAS No. 953922 55 9) exhibits significant inhibitory effects on key enzymes such as carbonic anhydrase and xanthine oxidase. These enzymes are implicated in various physiological processes, including acid-base balance and purine metabolism. By inhibiting these enzymes, the compound may offer therapeutic benefits in conditions such as hypertension and gout.

The pyridazine core of N-{2 -3 - (furan -2 -yl) -6 -oxo -1 ,6 -dihydropyridazin -1 -ylethyl} propane -1 -sulfonamide (CAS No. 953922 -55 -9) is another important structural element that contributes to its biological activity. Pyridazine derivatives are known to possess a broad spectrum of pharmacological properties, including antitumor, anti-inflammatory, and analgesic effects. The combination of the pyridazine ring, furan moiety, and sulfonamide group creates a multifaceted pharmacophore that can interact with multiple biological targets simultaneously.

Current research is focused on optimizing the structure of N-{2 -3 - (furan -2 -yl) -6 -oxo -1 ,6 -dihydropyridazin -1 -ylethyl} propane -1 sulfonamide (CAS No. 953922 -55 -9) to enhance its pharmacological efficacy and reduce potential side effects. Computational methods such as molecular dynamics simulations and virtual screening are being employed to identify structural modifications that can improve binding affinity and selectivity. These efforts aim to develop more potent and selective inhibitors for therapeutic applications.

The synthesis of N-{2 -3 -(furan -2 yl) -6 oxo -1 ,6 dihydropyridazin 1 ylethyl} propane 1 sulfonamide (CAS No. 953922 55 9) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been utilized to streamline the synthesis process. These methods not only improve efficiency but also minimize waste, aligning with green chemistry principles.

The potential applications of N-{2 –3 –(furan –2 –yl) –6 –oxo –1 ,6 –dihydropyridazin –1 –ylethyl} propane –1 sulfonamide (CAS No. 953922 –55 –9) extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. The unique structural features of this compound make it a versatile building block for designing novel molecules with tailored properties. Further research is needed to explore these potential applications fully.

In conclusion, N-{2–3–(furan–2–yl)–6–oxo–1 ,6–dihydropyridazin–1–ylethyl} propane–1 sulfonamide (CAS No. 953922–55–9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in computational chemistry and synthetic methods, make it an attractive candidate for further development. As research continues, new insights into its biological activity and potential therapeutic applications will emerge, contributing to advancements in medicine.

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